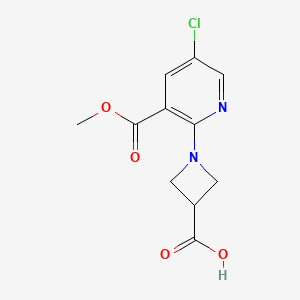
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chloro and methoxycarbonyl group, and an azetidine ring with a carboxylic acid group
準備方法
The synthesis of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxycarbonyl groups. The azetidine ring is then formed, and the carboxylic acid group is introduced in the final steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
化学反応の分析
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: This reaction can break down the compound into smaller fragments, often involving the carboxylic acid group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution can result in derivatives with different functional groups.
科学的研究の応用
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring but may have different substituents, leading to varied chemical and biological properties.
Azetidine derivatives: These compounds feature the azetidine ring and may have different functional groups, affecting their reactivity and applications.
Carboxylic acid derivatives: These compounds contain the carboxylic acid group and can undergo similar reactions, but their overall structure influences their specific uses.
特性
分子式 |
C11H11ClN2O4 |
|---|---|
分子量 |
270.67 g/mol |
IUPAC名 |
1-(5-chloro-3-methoxycarbonylpyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-11(17)8-2-7(12)3-13-9(8)14-4-6(5-14)10(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChIキー |
MXVXSAUGOAOZRD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


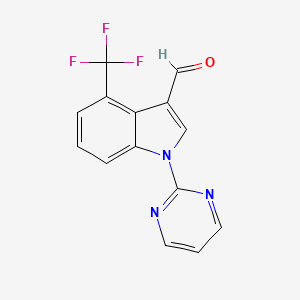


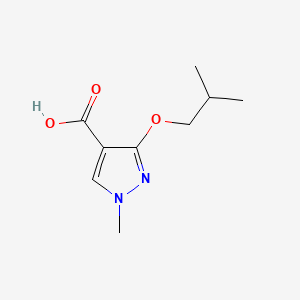
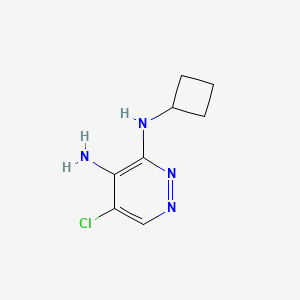
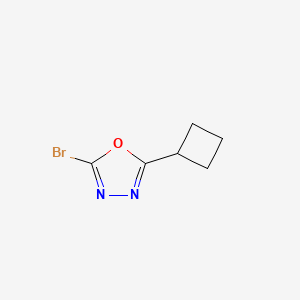

![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
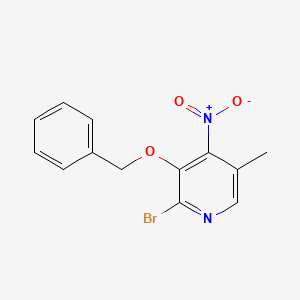



![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
